L-Proline, 1-(aminocarbonyl)-

概要

説明

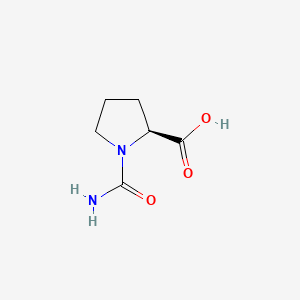

L-Proline, 1-(aminocarbonyl)-, also known as L-Prolinamide, is a naturally occurring amino acid derivative. It plays a vital role in various biological functions and is widely used in organic synthesis due to its unique structural properties. This compound is characterized by the presence of a secondary amine group and a carboxamide group, making it a versatile building block in chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

L-Proline, 1-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of L-Proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. This reaction produces L-Proline carbamyl chloride as an intermediate, which is then further condensed in the presence of triethylamine to generate L-Proline-N-carboxyl-anhydride. Finally, ammonolysis of this intermediate yields L-Proline, 1-(aminocarbonyl)- .

Industrial Production Methods

Industrial production of L-Proline, 1-(aminocarbonyl)- typically involves the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps improve yield and reduce impurities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

化学反応の分析

Decarboxylative 1,3-Dipolar Cycloadditions

L-Proline, 1-(aminocarbonyl)- serves as a precursor for generating azomethine ylides in 1,3-dipolar cycloadditions (1,3-DC). For example, it reacts with isatin derivatives and 3-acyl indoles under reflux conditions in ethanol to form spiro-oxindole products (Scheme 21 in ). These reactions proceed via:

-

Azomethine ylide formation : Decarboxylation of the carbamoyl-proline derivative generates a reactive dipole.

-

Cycloaddition : The ylide reacts with electron-deficient alkenes (e.g., 3-acyl indoles) to yield spirocyclic oxindoles.

| Reaction Partners | Conditions | Product | Yield | e.e. | Reference |

|---|---|---|---|---|---|

| Isatin, 3-acyl indoles | Reflux in ethanol | Spiro-oxindole derivatives | 70–83% | Up to 70% |

These spiro-oxindoles exhibit anticancer activity against colorectal, hepatocellular, and prostate cancer cell lines .

Biochemical Interactions

Though not explicitly documented for this derivative, L-proline derivatives often participate in:

-

Collagen biosynthesis : Modifications like carbamoylation may affect proline hydroxylase activity .

-

Neurotransmitter modulation : The carbamoyl group could alter binding to glycine or glutamate receptors compared to native proline .

Stability and Reactivity

-

Hydrolysis : Under acidic or basic conditions, the carbamoyl group may hydrolyze to regenerate L-proline, though kinetics remain unstudied.

-

Thermal stability : The compound likely decomposes at high temperatures, releasing CO₂ and forming pyrrolidine derivatives .

Key Research Gaps

-

Limited data exist on enantioselectivity in non-cycloaddition reactions.

-

Mechanistic studies comparing its catalytic efficiency to L-proline are needed.

科学的研究の応用

L-Proline, 1-(aminocarbonyl)- has numerous applications in scientific research:

作用機序

The mechanism of action of L-Proline, 1-(aminocarbonyl)- involves its ability to act as a bifunctional catalyst. The amino-functional group acts as a Lewis base, while the carboxylic acid group acts as a Brønsted acid. This dual functionality allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. In biological systems, it plays a crucial role in protein folding and stability by forming hydrogen bonds and maintaining the structural integrity of proteins .

類似化合物との比較

L-Proline, 1-(aminocarbonyl)- can be compared with other similar compounds such as:

L-Proline: The parent compound, which lacks the carboxamide group but shares similar catalytic properties.

L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features but different biological activities.

Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used as a chiral building block in organic synthesis.

L-Proline, 1-(aminocarbonyl)- is unique due to its specific functional groups, which provide distinct reactivity and catalytic properties compared to its analogues .

生物活性

L-Proline, 1-(aminocarbonyl)-, also known as 1-carbamimidoyl-L-proline (CLP), is a derivative of the amino acid proline with significant biological activities. This article explores its roles in various biological processes, therapeutic applications, and mechanisms of action, supported by research findings and case studies.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays crucial roles in protein synthesis, collagen formation, and cellular signaling. It is particularly abundant in connective tissues and is essential for maintaining skin elasticity and muscle repair . The compound is involved in several metabolic pathways and has been studied for its potential therapeutic applications in various diseases.

1. Collagen Synthesis and Skin Health

L-Proline is integral to collagen synthesis, which is vital for skin integrity and elasticity. A study demonstrated that topical application of CLP significantly improved skin elasticity and reduced wrinkles in a clinical trial involving 126 subjects . Dermatologists observed improvements in 57.8% of participants after eight weeks of treatment, highlighting the compound's efficacy in enhancing skin health.

2. Role in Infectious Diseases

L-Proline uptake has been identified as a potential chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Research indicated that inhibiting proline transport could disrupt the metabolism of this pathogen, thereby reducing its viability . The study developed inhibitors that effectively blocked proline uptake, leading to decreased ATP production and impaired differentiation stages of the parasite.

3. Stress Response and Cell Protection

Proline metabolism contributes to cellular stress responses by acting as an osmoprotectant. It helps cells cope with oxidative stress by regulating redox signaling pathways . In mammalian systems, proline catabolism has been linked to increased antioxidant enzyme levels, which enhance cellular resilience against oxidative damage.

Clinical Application in Dermatology

A clinical trial assessed the effects of CLP on skin aging. Participants using CLP showed significant improvements in skin texture and elasticity compared to a placebo group. The results underscore the potential of amino acid derivatives in cosmetic formulations aimed at combating signs of aging .

Proline in Veterinary Medicine

A study on weaned pigs evaluated the effects of dietary L-proline supplementation on growth performance and immune response. Results indicated that proline supplementation improved average daily gain and enhanced antioxidant enzyme activities, suggesting benefits for gastrointestinal health and overall growth performance .

Comparative Analysis of Biological Activities

| Biological Activity | L-Proline | L-Proline, 1-(aminocarbonyl)- (CLP) |

|---|---|---|

| Collagen Formation | Essential for collagen synthesis | Enhances skin elasticity |

| Infectious Disease Targeting | General metabolic role | Specific inhibitor for T. cruzi uptake |

| Oxidative Stress Protection | Antioxidant role | Enhances antioxidant defenses |

| Skin Health Improvement | Indirect role via collagen | Direct improvement observed clinically |

Research Findings

- Proline's Role in Cancer Metabolism : Recent studies suggest that proline metabolism may have dual roles in cancer progression, acting both as a nutrient source for tumor cells and as a regulator of tumor microenvironments .

- Neurotoxic Potential : While L-Proline has beneficial effects, it can also act as a weak agonist at certain glutamate receptors, potentially leading to neurotoxic effects under specific conditions .

特性

IUPAC Name |

(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959461 | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38605-65-1 | |

| Record name | L-Proline, 1-(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。